rugulotrosin A
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Overview
Description
Rugulotrosin A is an axially chiral, dimeric tetrahydroxanthone natural product. It is derived from fungal metabolites and has garnered significant attention due to its complex structure and intriguing biological properties, including anticancer and antibacterial activities .
Preparation Methods
The total synthesis of rugulotrosin A involves a seven-step process. The synthesis employs a one-pot Suzuki coupling/dimerization to generate the requisite 2,2’-biaryl linkage. This method utilizes palladium catalysis with achiral phosphine ligands to achieve highly selective point-to-axial chirality transfer. Single X-ray crystal diffraction data confirm both the atropisomeric configuration and absolute stereochemistry of this compound .
Chemical Reactions Analysis
Rugulotrosin A undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts, phosphine ligands, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Rugulotrosin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying atropisomerism and axial chirality.
Biology: Its biological properties, such as anticancer and antibacterial activities, make it a valuable compound for biological research.
Medicine: Due to its anticancer properties, this compound is being explored for potential therapeutic applications.
Industry: Its unique structure and properties make it a candidate for various industrial applications, including the development of new materials and catalysts
Mechanism of Action
The mechanism of action of rugulotrosin A involves its interaction with molecular targets and pathways in biological systems. The compound’s axially chiral structure allows it to interact selectively with specific molecular targets, leading to its biological effects. Computational studies have been conducted to rationalize the atropselectivity observed in the key dimerization step .
Comparison with Similar Compounds
Rugulotrosin A is unique due to its axially chiral, dimeric tetrahydroxanthone structure. Similar compounds include:
Secalonic acids: These are also dimeric tetrahydroxanthones with intriguing biological properties.
Rugulotrosin B: A 2,4’-linked congener of this compound.
Gonytolide E: A 2,4’-linked heterodimer.
Gonytolide A: A 4,4’-linked chromone lactone homodimer
These compounds share structural similarities with this compound but differ in their specific linkages and biological properties.
Properties
Molecular Formula |
C32H30O14 |
---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
methyl (4S,4aS)-7-[(5S,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3/t17-,18-,31+,32+/m0/s1 |
InChI Key |
FCBFXINPLHGRFE-WOQPHPHSSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)O[C@@]5([C@H](CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CC[C@@H]([C@]6(O2)C(=O)OC)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CCC(C6(O2)C(=O)OC)O)O |
Origin of Product |
United States |
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